

# Application Notes and Protocols for Zoliflodacin

## Minimum Inhibitory Concentration (MIC) Determination

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### Compound of Interest

Compound Name: Zoliflodacin

Cat. No.: B560191

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## Introduction

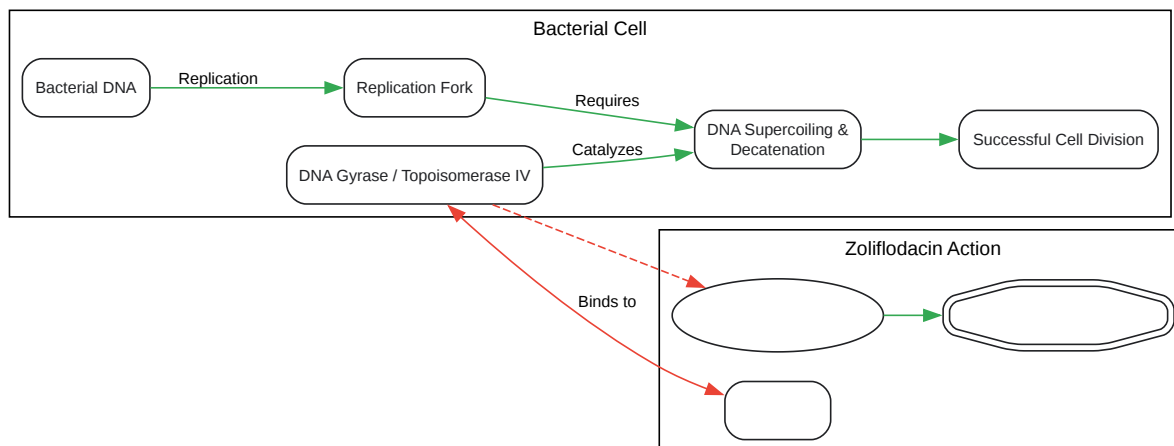
**Zoliflodacin** is a novel, first-in-class oral antibiotic belonging to the spiropyrimidinetrione class of bacterial topoisomerase inhibitors.[1][2][3][4] It exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones.[1][5][6] This novel mechanism makes it a promising agent for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of *Neisseria gonorrhoeae*. [1][7][8] Accurate and standardized determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical susceptibility testing, epidemiological surveillance, and research and development.

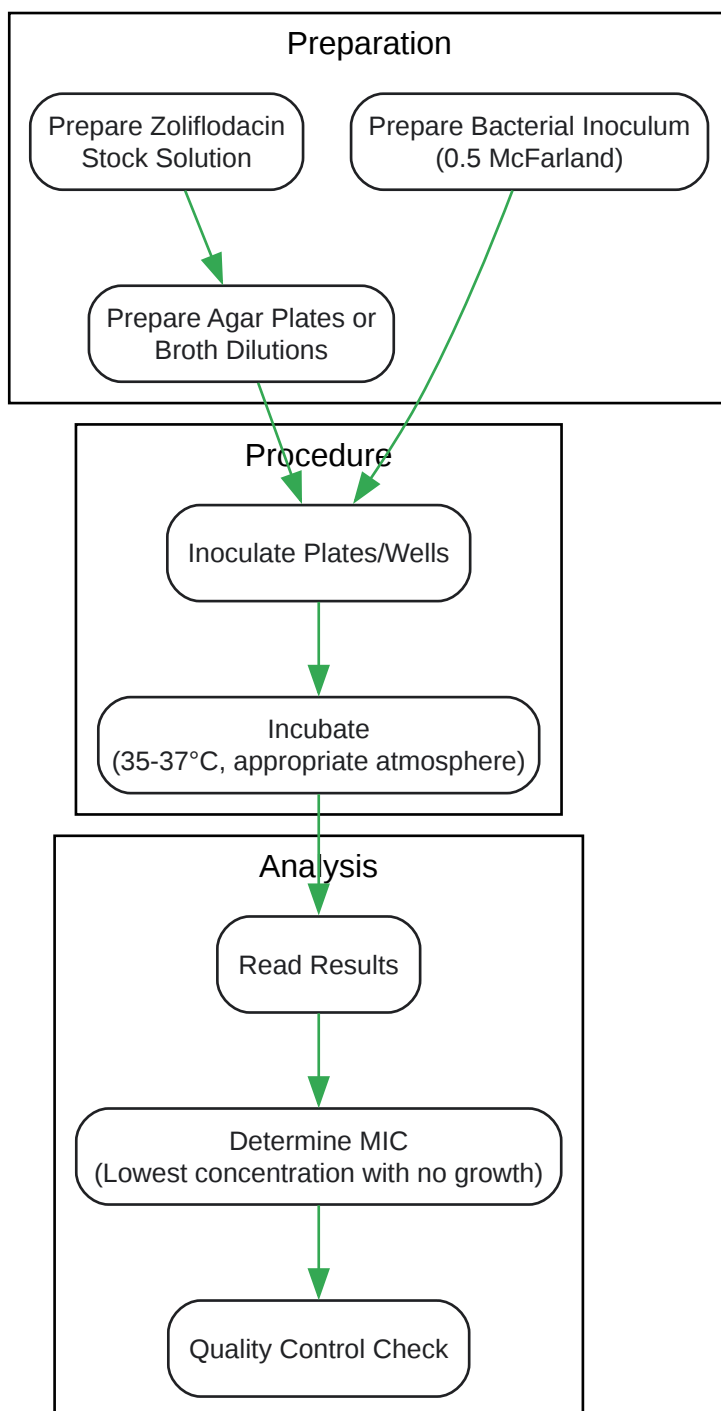
These application notes provide detailed protocols for determining the MIC of **zoliflodacin** against clinically relevant bacteria, primarily focusing on methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

## Mechanism of Action

**Zoliflodacin** targets bacterial type II topoisomerases, specifically DNA gyrase (encoded by *gyrA* and *gyrB* genes) and topoisomerase IV (encoded by *parC* and *parE* genes).[9] These enzymes are essential for bacterial DNA replication, repair, and segregation. By binding to the

enzyme-DNA complex, **zoliflodacin** stabilizes the cleaved DNA strands, leading to a bactericidal effect.[1][10] A key feature of **zoliflodacin** is its activity against strains of *N. gonorrhoeae* that are resistant to other antibiotics, including fluoroquinolones and cephalosporins, as there is no cross-resistance.[6][7]





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